molecular formula C11H22Cl4Si B102522 11-Chloroundecyltrichlorosilane CAS No. 17963-32-5

11-Chloroundecyltrichlorosilane

Cat. No.: B102522
CAS No.: 17963-32-5
M. Wt: 324.2 g/mol
InChI Key: AISIWSXYGRYXLI-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: Lehmannine can be synthesized through various chemical processes. The isolation of alkaloids, including lehmannine, typically involves extraction under neutral or basic conditions, followed by chromatographic techniques . The specific synthetic routes for lehmannine involve the use of solvents such as dimethyl sulfoxide (DMSO), polyethylene glycol (PEG), and saline solutions .

Industrial Production Methods: Industrial production of lehmannine involves the extraction of the compound from the roots of Sophora alopecuroides. The process includes steps such as basification, ion exchange, and column chromatography . These methods ensure the purity and yield of lehmannine suitable for scientific research and pharmaceutical applications.

Chemical Reactions Analysis

Types of Reactions: Lehmannine undergoes various chemical reactions, including oxidation, reduction, and substitution. The compound can form N-oxides through oxidation reactions .

Common Reagents and Conditions: Common reagents used in the reactions involving lehmannine include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired product formation .

Major Products Formed: The major products formed from the reactions of lehmannine include lehmannine N-oxide and other derivatives that retain the quinolizidine structure .

Properties

IUPAC Name

trichloro(11-chloroundecyl)silane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22Cl4Si/c12-10-8-6-4-2-1-3-5-7-9-11-16(13,14)15/h1-11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AISIWSXYGRYXLI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCCCC[Si](Cl)(Cl)Cl)CCCCCCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22Cl4Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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11-Chloroundecyltrichlorosilane
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11-Chloroundecyltrichlorosilane
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11-Chloroundecyltrichlorosilane
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